molecular formula C7H7N3O3 B8595619 4-hydroxy-3-nitrobenzene-1-carboximidamide

4-hydroxy-3-nitrobenzene-1-carboximidamide

Cat. No.: B8595619
M. Wt: 181.15 g/mol
InChI Key: BNDMHAXTNRDKHP-UHFFFAOYSA-N
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Description

4-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amidino group (-C(=NH)NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the nitration of 4-amidino-phenol. The reaction is carried out in the presence of a nitrating agent such as nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Substitution: The amidino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Reduction: 4-Amino-2-nitrophenol

    Oxidation: 4-Amidino-2-quinone

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of hair dyes and other cosmetic products.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amidino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-nitrophenol
  • 2-Amino-4-nitrophenol
  • 4-Hydroxy-3-nitroaniline

Uniqueness

4-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both an amidino group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H7N3O3/c8-7(9)4-1-2-6(11)5(3-4)10(12)13/h1-3,11H,(H3,8,9)

InChI Key

BNDMHAXTNRDKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of concentrated sulfuric acid, was added 7.6 g of 4-amidinophenol hydrochloride. When the evolution of hydrogen chloride gas had ceased, the solution was cooled in an ice-salt bath and 3.0 ml of nitric acid was slowly added to the solution while being stirred. The mixture was then stirred at room temperature for 20 to 30 minutes. The reaction mixture, orange in color, was diluted by pouring into a large volume of ice water. The diluted solution was added in small portions to a saturated aqueous sodium hydrogencarbonate solution to precipitate orange needle crystals. The crystals were collected by filtration and dried to obtain 7.6 g of 4-amidino-2-nitrophenol.
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